molecular formula C9H6N4O4Se B035252 Bnn selenoxomethane CAS No. 111128-91-7

Bnn selenoxomethane

Cat. No.: B035252
CAS No.: 111128-91-7
M. Wt: 313.14 g/mol
InChI Key: DGGKWJLAEYRIPY-UHFFFAOYSA-N
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Description

Bis-(N,N’-uracil-1-yl)selenoxomethane: is a chemical compound with the molecular formula C9H6N4O4Se and a molecular weight of 313.13 g/mol This compound is characterized by the presence of uracil moieties linked through a selenoxomethane bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-(N,N’-uracil-1-yl)selenoxomethane typically involves the reaction of uracil derivatives with selenium-containing reagents under controlled conditions. One common method involves the use of selenium dioxide (SeO2) as the selenium source. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the selenoxomethane bridge .

Industrial Production Methods

While specific industrial production methods for bis-(N,N’-uracil-1-yl)selenoxomethane are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Bis-(N,N’-uracil-1-yl)selenoxomethane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state selenium compounds, while reduction may produce lower oxidation state selenium derivatives. Substitution reactions can lead to modified uracil derivatives with different functional groups.

Scientific Research Applications

Bis-(N,N’-uracil-1-yl)selenoxomethane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bis-(N,N’-uracil-1-yl)selenoxomethane involves its interaction with molecular targets such as nucleic acids and proteins. The selenium atom can participate in redox reactions, influencing the oxidative state of cellular components. Additionally, the uracil moieties can interact with nucleic acid bases, potentially disrupting viral replication processes .

Comparison with Similar Compounds

Similar Compounds

    Bis-(N,N’-uracil-1-yl)methane: Similar structure but lacks the selenium atom.

    Bis-(N,N’-uracil-1-yl)thioxomethane: Contains sulfur instead of selenium.

    Bis-(N,N’-uracil-1-yl)oxomethane: Contains oxygen instead of selenium.

Uniqueness

Bis-(N,N’-uracil-1-yl)selenoxomethane is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities not observed in its sulfur or oxygen analogs. This uniqueness makes it a valuable compound for research in various scientific fields .

Properties

CAS No.

111128-91-7

Molecular Formula

C9H6N4O4Se

Molecular Weight

313.14 g/mol

IUPAC Name

1-(2,4-dioxopyrimidin-1-yl)carboselenoylpyrimidine-2,4-dione

InChI

InChI=1S/C9H6N4O4Se/c14-5-1-3-12(7(16)10-5)9(18)13-4-2-6(15)11-8(13)17/h1-4H,(H,10,14,16)(H,11,15,17)

InChI Key

DGGKWJLAEYRIPY-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)NC1=O)C(=[Se])N2C=CC(=O)NC2=O

Canonical SMILES

C1=CN(C(=O)NC1=O)C(=[Se])N2C=CC(=O)NC2=O

Key on ui other cas no.

111128-91-7

Synonyms

is-(N,N'-uracil-1-yl)selenoxomethane
BNN selenoxomethane

Origin of Product

United States

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